1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a compound that belongs to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1499331-74-6
- Molecular Formula : C₁₀H₁₃N₃S
- Molecular Weight : 207.30 g/mol
Antimicrobial Properties
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Imidazopyridine derivatives have been explored for their anticancer properties. A study involving various imidazopyridine compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds acted by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazopyridine derivatives has also been documented. Compounds in this class have shown the ability to reduce pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases. The inhibition of the NF-kB pathway is one proposed mechanism for this activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of imidazopyridines is crucial for drug development. Variations in substituents on the imidazopyridine scaffold can significantly alter biological activity. For example, modifications at the 2-position of the pyridine ring have been linked to enhanced potency against specific targets, including enzymes involved in cancer progression and microbial resistance mechanisms .
Case Study 1: Antimicrobial Activity
A recent study evaluated a series of imidazopyridine derivatives for their ability to inhibit Mycobacterium tuberculosis. The compounds were screened using high-throughput screening methods, leading to the identification of several potent inhibitors with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. These findings highlight the potential of imidazopyridines as lead candidates for tuberculosis treatment .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, a set of imidazopyridine derivatives was synthesized and tested against a panel of cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating strong anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation and mitochondrial dysfunction .
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-7(2)6-13-9-3-4-11-5-8(9)12-10(13)14/h3-5,7H,6H2,1-2H3,(H,12,14) |
InChI Key |
QUUGCKRHGYRBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=NC=C2)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.